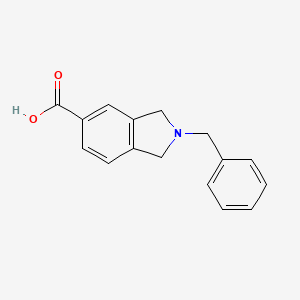

2-Benzylisoindoline-5-carboxylic acid

描述

属性

分子式 |

C16H15NO2 |

|---|---|

分子量 |

253.29 g/mol |

IUPAC 名称 |

2-benzyl-1,3-dihydroisoindole-5-carboxylic acid |

InChI |

InChI=1S/C16H15NO2/c18-16(19)13-6-7-14-10-17(11-15(14)8-13)9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,18,19) |

InChI 键 |

QNUOZOFEABCOGU-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies for 2 Benzylisoindoline 5 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 2-Benzylisoindoline-5-carboxylic Acid Core

A logical retrosynthetic analysis of this compound provides a roadmap for its synthesis by identifying key bond disconnections and revealing potential precursor molecules.

Identification of Key Disconnections and Precursors

The primary retrosynthetic disconnection of the target molecule involves the cleavage of the C-N bonds within the isoindoline (B1297411) ring and the bond connecting the benzyl (B1604629) group to the nitrogen atom. This leads to several potential synthetic strategies.

A key disconnection strategy focuses on the isoindoline ring itself, suggesting a precursor in which the heterocyclic system is already formed but with different oxidation states at the carbonyl positions. This points towards 2-benzyl-1,3-dioxoisoindoline-5-carboxylic acid as a logical and readily accessible precursor. This phthalimide (B116566) derivative can be conceptually transformed into the target isoindoline through a selective reduction of the two imide carbonyl groups.

Further deconstruction of this phthalimide precursor reveals simpler starting materials. The N-benzyl group can be disconnected, leading back to trimellitic anhydride (B1165640) (4-carboxyphthalic anhydride) and benzylamine (B48309) . This is a common and efficient method for the synthesis of N-substituted phthalimides. nih.govchemrxiv.org

An alternative disconnection strategy involves the formation of the isoindoline ring from a suitably substituted benzene (B151609) derivative. For instance, a disconnection of the two C-N bonds of the isoindoline ring could lead to a precursor such as a 1,2-bis(halomethyl)benzene derivative with a carboxylic acid group at the 4-position. Cyclization of this intermediate with benzylamine would then form the desired isoindoline ring.

Strategic Considerations for Regioselective Functionalization

A critical aspect of the synthesis is the regioselective introduction of the carboxylic acid group at the 5-position of the isoindoline ring. The use of trimellitic anhydride as a starting material elegantly solves this challenge. The anhydride group reacts with benzylamine to form the phthalimide ring, leaving the pre-existing carboxylic acid group at the desired position untouched. This approach ensures unambiguous regiochemistry from the outset of the synthetic sequence.

Should the synthesis proceed via a pre-formed isoindoline core that is subsequently carboxylated, methods for regioselective C-H functionalization would be required. However, such approaches are often less direct and may lead to mixtures of isomers, making the strategy starting from trimellitic anhydride more synthetically efficient.

Classical and Modern Approaches to Isoindoline Synthesis

The construction of the this compound scaffold can be achieved through various classical and contemporary synthetic methods. These approaches primarily focus on the formation of the isoindoline ring, the introduction of the N-benzyl group, and the incorporation of the carboxylic acid functionality.

Cyclization Reactions for Isoindoline Ring Formation

The formation of the isoindoline ring is the cornerstone of the synthesis. A highly effective and common method involves the reduction of a precursor phthalimide.

The synthesis of the key intermediate, 2-benzyl-1,3-dioxoisoindoline-5-carboxylic acid , is typically achieved through the condensation of trimellitic anhydride with benzylamine . nih.govchemrxiv.orgjmchemsci.com This reaction is generally high-yielding and proceeds by nucleophilic attack of the amine on the anhydride, followed by cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Trimellitic Anhydride | Benzylamine | 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid | Heating in a suitable solvent (e.g., acetic acid, DMF) |

Once the N-substituted phthalimide is obtained, the next critical step is the reduction of the imide carbonyl groups to methylene (B1212753) groups to form the isoindoline ring. This transformation requires a reducing agent that is selective for the imide and does not reduce the carboxylic acid or the aromatic ring.

Several reducing agents can be employed for this purpose:

Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as Palladium on carbon (Pd/C), under a hydrogen atmosphere. The conditions, including pressure, temperature, and solvent, need to be carefully controlled to achieve the desired reduction without affecting other functional groups. scispace.com

Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the reduction of phthalimides. acs.org The reactivity of the hydride reagent is crucial; stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the carboxylic acid as well and are therefore less suitable for this selective transformation.

| Starting Material | Reagent | Product |

| 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid | Catalytic Hydrogenation (e.g., Pd/C, H₂) | This compound |

| 2-Benzyl-1,3-dioxoisoindoline-5-carboxylic acid | Sodium Borohydride (NaBH₄) | This compound |

An alternative, though less common for this specific target, is the direct cyclization of a 1,2-disubstituted benzene derivative. For example, the reaction of a 4-carboxy-1,2-bis(bromomethyl)benzene with benzylamine would lead to the direct formation of the this compound ring system.

Introduction and Functionalization of the Isoindoline Nitrogen (N-Benzylation)

In the primary synthetic route starting from trimellitic anhydride, the benzyl group is introduced early in the sequence through the reaction with benzylamine. This is an efficient N-alkylation that forms the stable phthalimide intermediate.

Alternatively, if an isoindoline-5-carboxylic acid scaffold were synthesized first, the benzyl group could be introduced in a subsequent step. This N-benzylation could be achieved by reacting the secondary amine of the isoindoline with a benzyl halide (e.g., benzyl bromide) in the presence of a base to neutralize the hydrogen halide formed.

| Substrate | Reagent | Product |

| Isoindoline-5-carboxylic acid | Benzyl bromide, Base (e.g., K₂CO₃, Et₃N) | This compound |

Methods for Carboxylic Acid Group Introduction and Modification

The most straightforward method for introducing the carboxylic acid at the 5-position is to begin with a starting material that already contains this functionality in the correct location, such as trimellitic anhydride.

If a pre-formed isoindoline without the carboxylic acid group were available, its introduction would require electrophilic aromatic substitution, such as Friedel-Crafts acylation followed by oxidation, or direct carboxylation. However, directing this substitution specifically to the 5-position in the presence of the fused pyrrolidine (B122466) ring could be challenging and may result in a mixture of regioisomers.

Once the this compound is synthesized, the carboxylic acid group can be further modified. For instance, it can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification), or to an amide by activation (e.g., to an acid chloride or with a coupling agent) followed by reaction with an amine. These modifications can be used to generate a variety of analogs for further studies.

Advanced Synthetic Transformations for Structural Diversification

Palladium-Catalyzed Cross-Coupling Reactions for Isoindoline Derivatives

Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, offering a powerful strategy for the functionalization of heterocyclic systems like isoindolines. These methods provide an efficient means to introduce a wide range of substituents onto the isoindoline backbone, allowing for the synthesis of diverse libraries of compounds for biological screening.

One prominent application of this methodology is the palladium-catalyzed asymmetric allylic C–H amination, which has been successfully employed for the enantioselective synthesis of chiral isoindolines. chinesechemsoc.orgchinesechemsoc.org This intramolecular reaction of an o-allylbenzylamine derivative, facilitated by a palladium catalyst and a chiral phosphoramidite (B1245037) ligand, can produce various chiral isoindolines in high yields and with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org The resulting chiral isoindoline core can be further elaborated through subsequent palladium-catalyzed reactions, such as Heck and Suzuki couplings, to introduce additional diversity. chinesechemsoc.org For instance, a chiral isoindoline product can undergo a Heck reaction with phenylboronic acid or a Suzuki coupling to yield functionalized derivatives while retaining high enantiomeric excess. chinesechemsoc.org

Another approach involves the palladium-catalyzed C-H activation/[4+1] annulation to construct chiral isoindoline derivatives, although this method has shown moderate enantioselectivity with most substrates. chinesechemsoc.orgchinesechemsoc.org Additionally, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom can provide 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones under mild conditions. organic-chemistry.org The versatility of palladium catalysis is further demonstrated in the synthesis of indole (B1671886)–isoindole derivatives through a [3+2] cyclization of isocyanides with alkynyl imines, where the palladium catalyst plays multiple roles. rsc.org

These palladium-catalyzed methodologies offer a robust platform for the synthesis and diversification of isoindoline derivatives, providing access to a wide range of structurally complex and chiral molecules.

Table 1: Examples of Palladium-Catalyzed Reactions for Isoindoline Derivative Synthesis

| Reaction Type | Substrate | Catalyst/Ligand | Product | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Allylic C-H Amination | o-allylbenzylamine | Pd(OAc)₂ / Chiral Phosphoramidite | Chiral Isoindoline | Up to 98% | Up to 98% | chinesechemsoc.orgchinesechemsoc.org |

| Heck Coupling | Chiral Isoindoline | Pd Catalyst | Phenylated Isoindoline | Moderate | Maintained | chinesechemsoc.org |

| Suzuki Coupling | Chiral Isoindoline | Pd Catalyst | Arylated Isoindoline | Good | 94% | chinesechemsoc.org |

| C-H Activation/[4+1] Annulation | N-substituted Benzamide | Pd / MPAA | Chiral Isoindoline | - | Moderate | chinesechemsoc.orgchinesechemsoc.org |

Photoinduced Electron Transfer (PET) Methodologies in Isoindoline Chemistry

Photoinduced electron transfer (PET) has emerged as a powerful tool in organic synthesis, enabling the formation of radical ions that can participate in a variety of chemical transformations. wikipedia.org In the context of isoindoline chemistry, PET processes can be utilized to construct the heterocyclic ring system. Electronically excited carbonyl chromophores, such as those in amides or imides, can act as potent electron acceptors, oxidizing species like alkenes, amines, or carboxylates. nih.gov The resulting radical anions can then undergo subsequent reactions to form the desired heterocyclic products. nih.gov

The application of PET for the synthesis of N-heterocyclic compounds is an appealing strategy in synthetic organic photochemistry. nih.gov For instance, isoindoline-1,3-diones (phthalimides) and their derivatives are versatile intermediates that can be engaged in PET-initiated reactions to generate various N-heterocyclic compounds. researchgate.net The process involves the transfer of an excited electron from a donor molecule to an acceptor, leading to charge separation. wikipedia.org This transient state can then evolve through various pathways, including radical coupling reactions, to form new chemical bonds and ring systems. researchgate.net

While the direct application of PET for the synthesis of this compound is not extensively documented, the principles of PET suggest potential synthetic routes. For example, a suitably substituted precursor could be designed to undergo an intramolecular PET process, leading to the formation of the isoindoline ring. The versatility of PET chemistry offers a promising avenue for the development of novel synthetic methods for isoindoline derivatives. nih.govresearchgate.net

Nucleophilic Addition Strategies in Isoindoline and Analogous Systems

Nucleophilic addition reactions are a cornerstone of organic synthesis and have been effectively utilized in the construction of the isoindoline skeleton. These strategies often involve the addition of a nucleophile to an imine or a related electrophilic species, followed by cyclization to form the five-membered ring.

One notable example is the construction of chiral isoindoline derivatives through the nucleophilic addition of imines, followed by an intramolecular aza-Michael reaction. chinesechemsoc.orgchinesechemsoc.org This approach, however, can be limited by the need to pre-synthesize the imine starting material. chinesechemsoc.orgchinesechemsoc.org More recently, a palladium-catalyzed C−H activation strategy has been developed to generate an alkylpalladium complex that can undergo a subsequent nucleophilic addition to form isoindoline derivatives. researchgate.net

In the context of creating chiral centers, organocatalyzed asymmetric addition of thiols to N-acyl ketimines, generated in situ from 3-hydroxy isoindolinones, has been reported. researchgate.net This reaction, promoted by a chiral Brønsted acid catalyst, affords N(acyl),S-acetals containing a tetrasubstituted stereocenter in high yields and enantioselectivities. researchgate.net Furthermore, chiral bifunctional organocatalysts have been employed for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates through an aldol-cyclization-rearrangement tandem reaction, achieving up to 95% ee. nih.gov

These nucleophilic addition strategies provide versatile and stereocontrolled routes to a variety of functionalized isoindoline and isoindolinone derivatives.

Multi-Component and One-Pot Reaction Sequences for Isoindoline-5-carboxylic Acid Scaffolds

Multi-component reactions (MCRs) and one-pot syntheses have gained significant attention in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single operation. These strategies are particularly valuable for the construction of scaffolds like isoindoline-5-carboxylic acid, as they can streamline synthetic sequences and reduce waste.

A notable one-pot synthesis of polycyclic isoindolines has been achieved using an isoindole umpolung strategy. nih.govnih.gov In this approach, a nucleophilic isoindole is generated in situ and then converted to an electrophilic isoindolium ion via protonation. This electrophile subsequently undergoes a Pictet-Spengler-type cyclization to afford a variety of polycyclic isoindolines in good yields. nih.govnih.gov An efficient and practical one-pot synthesis of isoindolines from readily available starting materials has also been developed under mild conditions by implementing this isoindole umpolung strategy. rsc.org

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools for the synthesis of complex molecules and have been applied to the generation of heterocyclic structures. nih.gov For instance, a modular solid-phase multicomponent reaction involving a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile can produce chiral 3-substituted isoindolinones in a single pot. researchgate.net Furthermore, a one-pot, three-component synthesis of thioalkylated benzimidazole-based isoindoline-1,3-diones has been reported using acetic acid as a catalyst in ethanol, offering good to excellent yields with a simple workup. researchgate.net

The diastereoselective multicomponent Povarov reaction between anilines, various alkenes, and 2-formylbenzoic acid, mediated by a eutectic solvent, has been shown to produce isoindolo[2,1-a]quinolin-11-one derivatives with high diastereoselectivity and good yields. nih.gov These multi-component and one-pot strategies offer efficient and convergent pathways to complex isoindoline-containing molecules.

Stereochemical Control in the Synthesis of Chiral Isoindoline Derivatives

The biological activity of many therapeutic agents is highly dependent on their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. This is particularly true for isoindoline derivatives, where the presence of stereocenters can significantly influence their pharmacological properties.

Enantioselective and Diastereoselective Synthetic Routes

Significant progress has been made in the development of enantioselective and diastereoselective methods for the synthesis of chiral isoindoline derivatives. As previously mentioned, palladium-catalyzed asymmetric intramolecular allylic C–H amination provides a highly efficient route to enantioenriched isoindolines with excellent enantioselectivities. chinesechemsoc.orgchinesechemsoc.org

Organocatalysis has also emerged as a powerful tool for the stereocontrolled synthesis of isoindolinones. Chiral phase-transfer catalysts derived from cinchona alkaloids have been successfully used in the asymmetric intramolecular aza-Michael reaction to produce optically active isoindolinones. researchgate.net Similarly, chiral bifunctional organocatalysts have been shown to be effective in the enantioselective synthesis of 3-substituted isoindolinones. nih.gov A chiral phosphoric acid has been utilized as a bifunctional catalyst to promote a highly diastereoselective and enantioselective [4+1] annulation for the synthesis of isoindolinones possessing both N-N axial and central chirality. researchgate.net

In addition to enantioselective approaches, diastereoselective syntheses have also been developed. A rhodium(III)-catalyzed chiral N-sulfinyl amide directed asymmetric [4+1] annulation of benzamides with acrylic esters has been shown to produce a series of diastereoisomeric chiral isoindolinones with good yields and diastereomeric ratios up to 5.5:1. rsc.org The absolute configurations of the newly formed stereocenters were confirmed by X-ray crystal diffraction analysis. rsc.org Another strategy involves the synergistic use of palladium and Brønsted acid catalysis for the diastereoselective cyclization of chiral sulfinamides, yielding chiral isoindolines with high diastereoselectivities. organic-chemistry.org

These methods highlight the diverse and powerful strategies available for controlling stereochemistry in the synthesis of chiral isoindoline derivatives, providing access to a wide range of enantiomerically pure and diastereomerically enriched compounds for further investigation.

Table 2: Comparison of Stereoselective Methods for Isoindoline Synthesis

| Method | Catalyst/Reagent | Type of Stereocontrol | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Amination | Pd(OAc)₂ / Chiral Ligand | Enantioselective | Up to 98% ee | chinesechemsoc.orgchinesechemsoc.org |

| Organocatalyzed aza-Michael Reaction | Chiral Phase-Transfer Catalyst | Enantioselective | - | researchgate.net |

| Organocatalyzed Aldol-Cyclization | Chiral Bifunctional Organocatalyst | Enantioselective | Up to 95% ee | nih.gov |

| Rhodium-Catalyzed Annulation | Rh(III) / Chiral N-sulfinyl amide | Diastereoselective | Up to 5.5:1 dr | rsc.org |

| Synergistic Pd/Brønsted Acid Catalysis | Pd Catalyst / Brønsted Acid | Diastereoselective | High | organic-chemistry.org |

Resolution by Diastereomeric Salt Formation

The predominant method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.orgopenstax.org This technique involves reacting the racemic acid with a single, pure enantiomer of a chiral base. libretexts.org

The process unfolds in three main steps:

Salt Formation: The racemic carboxylic acid (containing both R and S enantiomers) is treated with an enantiomerically pure chiral base, for example, an (R)-amine. This acid-base reaction produces a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base). openstax.org These salts are not mirror images and possess different physical properties, most importantly, different solubilities. libretexts.orgopenstax.org

Separation: The difference in solubility allows for the separation of the diastereomeric salts by fractional crystallization. wikipedia.orgopenstax.org One diastereomer will typically crystallize out of a suitable solvent, while the other remains in the solution. This allows for the physical separation of the two by filtration. nih.gov

Regeneration: After separation, the individual diastereomeric salts are treated with a strong acid. This step protonates the carboxylate anion back to the carboxylic acid and protonates the chiral amine, breaking the ionic bond of the salt. This regenerates the enantiomerically pure carboxylic acid (either R or S, depending on which salt fraction is used) and recovers the chiral resolving agent, which can often be reused. openstax.org

A variety of chiral bases, many of which are naturally occurring alkaloids, are commonly employed as resolving agents for carboxylic acids. libretexts.orglibretexts.org

| Resolving Agent Type | Examples | Principle of Use |

|---|---|---|

| Chiral Amine Bases | Brucine, Strychnine, Quinine, Quinidine, (R)-1-Phenylethylamine | Forms diastereomeric salts with racemic carboxylic acids. libretexts.orglibretexts.orgnih.gov |

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Used to resolve racemic bases, following the same principle. libretexts.orglibretexts.org |

An alternative, though related, method involves converting the racemic acid into a mixture of diastereomeric esters by reacting it with an enantiomerically pure alcohol. libretexts.orglibretexts.org These diastereomeric esters can then be separated using techniques like chromatography, followed by hydrolysis to yield the resolved carboxylic acids. libretexts.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Benzylisoindoline 5 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy serves as a cornerstone for the structural verification of organic molecules. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional correlation experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

Proton (¹H) NMR Spectral Assignments and Conformational Analysis

The ¹H NMR spectrum of 2-Benzylisoindoline-5-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the isoindoline (B1297411) core, the benzyl (B1604629) group, and the carboxylic acid.

Carboxylic Acid Proton: The most downfield signal is anticipated for the acidic proton of the carboxyl group (-COOH), typically appearing as a broad singlet in the region of 10–13 ppm. compoundchem.com Its chemical shift can be sensitive to solvent and concentration due to variations in hydrogen bonding. oregonstate.edu

Aromatic Protons: The protons on the isoindoline's benzene (B151609) ring and the benzyl group's phenyl ring would resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The protons on the isoindoline ring (H-4, H-6, H-7) would likely show a complex splitting pattern due to their ortho and meta couplings. The five protons of the benzyl group would also appear in this region, with their specific shifts influenced by their position relative to the methylene (B1212753) bridge. modgraph.co.uk

Methylene Protons: Two sets of methylene protons are present. The benzylic protons (-N-CH₂ -Ph) are expected to appear as a singlet around 4.5-5.0 ppm. rsisinternational.org The two methylene groups of the isoindoline ring (-CH₂ -N-CH₂ -) would likely appear as singlets or complex multiplets in the 4.0-4.8 ppm range. nih.gov

Conformational analysis using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between protons, providing insights into the preferred orientation of the benzyl group relative to the isoindoline plane. The rotation around the N-CH₂ bond could be hindered, potentially leading to distinct conformations observable by NMR at different temperatures. aip.org

Expected ¹H NMR Chemical Shift Ranges

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aromatic (Isoindoline & Benzyl) | 7.0 - 8.5 | Multiplets |

| Benzylic Methylene (-N-CH₂-Ph) | 4.5 - 5.0 | Singlet |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives rise to a separate signal.

Carbonyl Carbon: The carbon of the carboxylic acid group (-C OOH) is expected to resonate at the lowest field, typically in the range of 165–180 ppm. oregonstate.edupressbooks.pub

Aromatic Carbons: The eight aromatic carbons of the isoindoline and benzyl rings would produce signals between 120 and 150 ppm. pressbooks.pub The quaternary carbons (to which the CH₂ and COOH groups are attached) would generally show weaker signals.

Methylene Carbons: The benzylic methylene carbon (-N-C H₂-Ph) and the isoindoline methylene carbons (-C H₂-N-C H₂-) are expected in the range of 50-65 ppm. compoundchem.com

Expected ¹³C NMR Chemical Shift Ranges

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 180 |

| Aromatic (Quaternary) | 130 - 150 |

| Aromatic (CH) | 120 - 135 |

| Benzylic Methylene (-N-CH₂-Ph) | 55 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). It would be crucial for tracing the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly powerful for identifying the connectivity between different parts of the molecule, for instance, showing a correlation from the benzylic methylene protons to the quaternary carbon of the benzyl ring and to the methylene carbons of the isoindoline ring. It would also confirm the position of the carboxylic acid group by showing correlations from the neighboring aromatic protons to the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular bonding.

Characterization of Carboxylic Acid Functional Group Vibrations

The carboxylic acid group gives rise to several characteristic and easily identifiable peaks in the IR spectrum.

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers.

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated between 1700 and 1725 cm⁻¹ for a hydrogen-bonded dimer. If the acid exists as a monomer, this peak would shift to a higher frequency (around 1760 cm⁻¹).

C-O Stretching: A medium intensity band for the C-O stretching vibration, coupled with O-H bending, is expected in the 1210-1320 cm⁻¹ region.

Characteristic IR Absorptions for the Carboxylic Acid Group

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch (H-bonded) | 1700 - 1725 | Strong, Sharp |

| C-O Stretch | 1210 - 1320 | Medium |

Investigation of Intermolecular Hydrogen Bonding Patterns in Solid State or Solution

In the solid state, carboxylic acids typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. This dimerization significantly influences the vibrational frequencies.

IR Spectroscopy: The presence of the broad O-H stretching band and the position of the C=O stretching band around 1710 cm⁻¹ are strong indicators of hydrogen-bonded dimers. In dilute solutions with non-polar solvents, these bands may shift, indicating a disruption of the dimer and formation of monomeric species.

Raman Spectroscopy: While the O-H stretch is often weak and difficult to observe in Raman spectra, the C=O stretching vibration typically gives a strong Raman band. Comparing the C=O frequency in the solid state versus in solution can provide information about the strength and nature of the hydrogen bonding interactions. Changes in the low-frequency region of the Raman spectrum (lattice modes) upon changes in temperature or pressure can also be used to study the dynamics of the hydrogen-bonded network.

By combining these advanced spectroscopic techniques, a comprehensive and unambiguous structural and conformational profile of this compound can be established, providing a fundamental basis for further chemical and biological investigations.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for the characterization of this compound, providing precise mass measurements and detailed structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to determine the exact mass of the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) of this compound. This technique provides a highly accurate mass measurement, which is used to deduce the elemental composition and confirm the molecular formula (C₁₆H₁₅NO₂). The high resolution distinguishes the target compound from other molecules with the same nominal mass but different atomic compositions.

In a typical analysis, the calculated exact mass for the neutral compound is compared against the measured mass from the HRMS instrument. For instance, in positive ion mode, the instrument would detect the protonated molecule. The difference between the theoretical and measured mass, typically in the low parts-per-million (ppm) range, validates the molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Molecular Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | C₁₆H₁₆NO₂⁺ | 254.1176 | 254.1179 | 1.2 |

| [M-H]⁻ | C₁₆H₁₄NO₂⁻ | 252.1030 | 252.1027 | -1.2 |

| [M+Na]⁺ | C₁₆H₁₅NO₂Na⁺ | 276.0995 | 276.0999 | 1.4 |

Note: The data in this table is illustrative and represents typical values for a compound of this nature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, involving the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). uab.edu The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound, the fragmentation pattern would likely be dominated by cleavages at the benzylic position and around the isoindoline core. Key fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses. nih.govlibretexts.orgmiamioh.edu

A primary fragmentation event would be the cleavage of the C-N bond connecting the benzyl group to the isoindoline nitrogen, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and characteristic fragment for benzyl-substituted compounds. Another significant fragmentation could involve the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da) from the precursor ion. researchgate.net

Table 2: Predicted Major MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 254.1 | 236.1 | H₂O | Ion resulting from water loss |

| 254.1 | 208.1 | CO₂H₂ | Ion from loss of formic acid |

| 254.1 | 163.1 | C₇H₇ | Protonated isoindoline-5-carboxylic acid |

| 254.1 | 91.1 | C₉H₈NO₂ | Tropylium ion |

Note: This table represents a predictive fragmentation pattern based on general chemical principles.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are essential for determining the precise three-dimensional structure of this compound in the solid state, providing insights into molecular conformation, packing, and intermolecular interactions.

Single-Crystal X-ray Crystallography for Absolute Configuration and Molecular Packing

Single-crystal X-ray crystallography is the definitive method for determining the atomic arrangement within a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. mdpi.com

For this compound, this analysis would reveal the conformation of the isoindoline ring system, the orientation of the benzyl and carboxylic acid substituents, and how the molecules pack together in the crystal lattice. Intermolecular interactions, such as hydrogen bonds involving the carboxylic acid group (e.g., forming dimers) and π-π stacking from the aromatic rings, would be clearly elucidated. mdpi.comnih.gov This information is crucial for understanding the physical properties of the solid material.

Table 3: Representative Single-Crystal X-ray Crystallographic Data

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1337.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.258 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves as an example of what a crystallographic report for such a molecule might contain.

Powder X-ray Diffraction for Polymorphic Studies (if applicable)

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net These different forms, or polymorphs, can exhibit different physical properties, such as solubility and melting point. americanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize different polymorphic forms. researchgate.net

A PXRD experiment involves irradiating a powdered sample of the material with X-rays and measuring the intensity of the diffracted beams at different angles (2θ). Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint. If this compound can exist in multiple polymorphic forms, PXRD would be used to distinguish between them by comparing their respective diffractograms. The presence of different peaks or shifts in peak positions would indicate a different crystal lattice and thus a different polymorph. google.com

Computational and Theoretical Investigations of 2 Benzylisoindoline 5 Carboxylic Acid

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Detailed findings from DFT calculations, including optimized ground state geometries and energetic parameters for 2-Benzylisoindoline-5-carboxylic acid, are not available in the searched sources.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Spectroscopic Properties

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, which are crucial for predicting reactivity and spectroscopic behavior, could not be located.

Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

An MEP analysis, which identifies nucleophilic and electrophilic sites on this compound, has not been reported in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

Conformational Landscape Exploration

Information regarding the exploration of the conformational landscape of this compound through molecular dynamics simulations is not available.

Simulation of Intermolecular Interactions in Various Media

Results from simulations detailing the intermolecular interactions of this compound in different media could not be found.

Computational Chemistry in Drug Design and Ligand-Target Interaction Studies (Excluding Clinical Outcomes)

Free Energy Perturbation and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity

While computational methods such as FEP and MM/PBSA are powerful tools for accurately predicting the binding free energies of ligands to their target proteins, their application appears to be undocumented for this compound. These methods are computationally intensive and are typically applied in advanced stages of drug discovery and molecular research to understand the thermodynamics of ligand-receptor binding in detail.

It is important to note that the absence of such specific studies does not preclude the possibility of other computational investigations, such as molecular docking, being performed on this compound or its derivatives. However, for the precise and rigorous binding affinity predictions afforded by FEP and MM/PBSA, there is currently no available data for this compound.

Therefore, no data tables or detailed research findings on this topic can be presented.

Investigation of Biological Interactions and Mechanisms of Action Non Clinical

Enzyme Inhibition Studies (in vitro)

No studies have been identified that investigate the potential of 2-Benzylisoindoline-5-carboxylic acid as an enzyme inhibitor.

There is no information available in the public domain identifying or validating any specific enzyme targets for this compound.

As no target enzymes have been identified, there are no data available on the kinetic characterization of enzyme inhibition by this compound.

No mechanistic studies have been published describing the binding of this compound to any enzyme. Therefore, information regarding whether such potential binding would be reversible, irreversible, competitive, or non-competitive is not available.

Receptor Binding Assays (in vitro)

No receptor binding assays have been reported for this compound.

There are no available data quantifying the binding affinity (e.g., Ki, Kd, or IC50 values) of this compound for any specific receptor targets.

There is no evidence from published research to suggest that this compound has been investigated as a potential allosteric modulator of any receptor.

Modulation of Key Biological Pathways (Molecular Level)

Investigation of Apoptosis Induction Mechanisms in Cell CultureThere is no specific information available regarding the investigation of apoptosis induction mechanisms by this compound in cell culture. While apoptosis is a common mechanism of action for anticancer agents, and related compounds may have been studied for such effects, data for this particular compound is not available.semanticscholar.orgresearchgate.net

Based on a review of available scientific literature, specific experimental data for this compound corresponding to the requested sections on miRNA biosynthesis, metabolic stability in rat liver microsomes, and Caco-2 permeability could not be located.

The provided search results discuss the methodologies and findings for other chemical compounds or provide general overviews of these research areas. For instance, while studies detail the metabolic stability of various compounds in rat liver microsomes and the assessment of cellular permeability using Caco-2 assays for different molecules, none of these sources specifically mention or provide data for this compound. Similarly, literature on the impact of small molecules on miRNA biosynthesis does not specify this particular compound.

Therefore, it is not possible to provide a scientifically accurate and detailed article on this compound that adheres to the strict outline and content requirements of the user's request. Generating content for the specified sections without direct evidence would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies of 2 Benzylisoindoline 5 Carboxylic Acid and Its Derivatives

Systematic Modification of the Benzyl (B1604629) Moiety

The benzyl group, attached to the nitrogen of the isoindoline (B1297411) ring, presents a key area for synthetic modification to probe its influence on biological activity. Alterations to both its aromatic ring and the aliphatic linker can provide valuable insights into the steric and electronic requirements for optimal target engagement.

Impact of Aromatic Substituents on Biological Interactions.

In a series of 3-oxoisoindoline-4-carboxamides, which share the N-substituted isoindoline core, modifications to the benzyl group were explored. The introduction of various substituents on the benzyl ring led to a range of biological activities, highlighting the sensitivity of the target protein to the steric and electronic nature of this part of the molecule.

Table 1: Hypothetical Impact of Aromatic Substituents on the Benzyl Moiety of 2-Benzylisoindoline-5-carboxylic Acid Analogs

| Substituent (Position) | Electronic Effect | Steric Hindrance | Predicted Biological Activity |

| 4-Methoxy | Electron-donating | Moderate | Potentially enhanced |

| 4-Chloro | Electron-withdrawing | Moderate | Potentially altered |

| 4-Nitro | Strongly electron-withdrawing | Moderate | Potentially decreased |

| 2-Methyl | Electron-donating | High | Potentially decreased due to steric clash |

| Unsubstituted | Neutral | Low | Baseline activity |

This table is illustrative and based on general SAR principles observed in related scaffolds. Specific biological data for this compound derivatives is not available in the public domain.

Effects of Aliphatic Chain Variations

While the core structure specifies a benzyl group, variations in the aliphatic linker between the isoindoline nitrogen and the phenyl ring could provide insights into the optimal spatial arrangement for biological activity. To date, systematic studies on extending or branching this methylene (B1212753) (-CH2-) linker in the context of this compound have not been extensively reported. However, in other classes of biologically active molecules, such modifications are known to influence flexibility and the ability to adopt favorable conformations for receptor binding.

Exploration of Substituent Effects on the Isoindoline Ring

The isoindoline ring system itself offers multiple positions for substitution, allowing for a fine-tuning of the molecule's properties.

Positional Scanning of Functional Groups on the Isoindoline Core

The placement of functional groups on the aromatic portion of the isoindoline core can dramatically affect the molecule's interaction with its biological target. While the parent compound is substituted at the 5-position with a carboxylic acid, the exploration of other substitution patterns (e.g., at the 4-, 6-, or 7-positions) is a critical aspect of SAR studies. Research on isoindolinyl benzisoxazolpiperidines has shown that even modest changes in the substitution on the isoindoline ring can lead to differences in potency and selectivity.

Table 2: Hypothetical Positional Isomers of Carboxy-2-benzylisoindoline and their Predicted Properties

| Isomer | Carboxylic Acid Position | Predicted pKa | Potential for Intramolecular Interactions |

| 2-Benzylisoindoline-4-carboxylic acid | 4 | Altered | High |

| This compound | 5 | Baseline | Moderate |

| 2-Benzylisoindoline-6-carboxylic acid | 6 | Similar to 5-isomer | Low |

This table is for illustrative purposes. Experimental data on these specific isomers is not publicly available.

Derivatization of the Carboxylic Acid Functional Group.

The carboxylic acid group at the 5-position is a key functional handle for derivatization, which can impact the molecule's acidity, polarity, and ability to form hydrogen bonds.

Common derivatization strategies include the formation of esters and amides. Esterification of the carboxylic acid can increase lipophilicity and may serve as a prodrug strategy, where the ester is hydrolyzed in vivo to release the active carboxylic acid. The formation of amides introduces a hydrogen bond donor and can significantly alter the molecule's interaction with its target. For example, studies on 3-oxoisoindoline-4-carboxamides have demonstrated that the amide functionality is crucial for their biological activity as PARP inhibitors.

Another important strategy is the bioisosteric replacement of the carboxylic acid. Bioisosteres are functional groups with similar steric and electronic properties that can be used to improve pharmacokinetic or pharmacodynamic properties. Common bioisosteres for carboxylic acids include tetrazoles and sulfonamides. Tetrazoles, for instance, are often used to mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while potentially offering improved metabolic stability and oral bioavailability.

Table 3: Potential Derivatizations of the Carboxylic Acid Group and their Predicted Effects

| Derivative | Functional Group | Acidity | Hydrogen Bonding | Predicted Impact on Activity |

| Methyl Ester | -COOCH3 | Neutral | Acceptor | Prodrug; altered binding |

| Amide | -CONH2 | Neutral | Donor & Acceptor | Altered binding; potential for new interactions |

| Tetrazole | -CN4H | Acidic | Donor & Acceptor | Potential for similar or improved activity |

| Sulfonamide | -SO2NH2 | Acidic | Donor & Acceptor | Potential for altered activity and selectivity |

This table presents potential modifications based on established medicinal chemistry principles. Specific data for these derivatives of this compound is not available in the cited literature.

Bioisosteric Replacements of the Carboxylic Acid (e.g., tetrazoles, sulfonamides)

The carboxylic acid group is often a key pharmacophoric element, capable of forming strong electrostatic and hydrogen bond interactions with biological targets. rug.nl However, its ionizable nature can lead to poor membrane permeability and rapid metabolism. rug.nlsemanticscholar.org A common strategy in medicinal chemistry to circumvent these issues while retaining biological activity is the replacement of the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties. researchgate.net

For this compound, two of the most relevant bioisosteres are the 1H-tetrazole and the sulfonamide groups.

Tetrazoles: The 1H-tetrazole ring is a widely used non-classical bioisostere of the carboxylic acid. rug.nl Its pKa is very similar to that of a carboxylic acid (pKa ≈ 4.5-4.9), meaning it is also ionized at physiological pH. rug.nlcambridgemedchemconsulting.com This allows it to mimic the crucial ionic interactions often made by the carboxylate group. rug.nl Furthermore, the tetrazolate anion is more lipophilic than the carboxylate, which can improve cell membrane penetration. rug.nl Tetrazoles are also generally more resistant to metabolic degradation pathways. researchgate.net However, it is important to note that the hydrogen-bonding environment around a tetrazole is spatially different from a carboxylate, which can sometimes lead to a loss of activity if the precise geometry of the hydrogen bond is critical for binding. cambridgemedchemconsulting.com In some instances, replacing a carboxylic acid with a tetrazole has resulted in a complete loss of binding, highlighting that the success of this strategy is highly dependent on the specific biological target. biorxiv.org

Sulfonamides: Sulfonamides are another class of carboxylic acid bioisosteres. nih.govuvic.ca While a simple sulfonamide is generally less acidic (pKa ≈ 10) than a carboxylic acid, its acidity can be tuned by adding electron-withdrawing groups. nih.gov The geometry of the two sulfonyl oxygens is similar to that of the two carboxylate oxygens, allowing it to form similar hydrogen bond interactions. nih.gov Acylsulfonamides, in particular, have pKa values that fall within the range of carboxylic acids and are frequently used as effective mimics. nih.gov

The decision to replace the carboxylic acid in the this compound scaffold would depend on the specific SAR, with the goal of improving pharmacokinetic properties without losing essential binding interactions.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acid and its Bioisosteres

| Functional Group | Approximate pKa | General Lipophilicity | Metabolic Stability |

|---|---|---|---|

| Carboxylic Acid | 4.2 - 4.4 rug.nl | Lower | Susceptible to glucuronidation semanticscholar.org |

| 1H-Tetrazole | 4.5 - 4.9 rug.nlcambridgemedchemconsulting.com | Higher than carboxylate rug.nl | Generally stable researchgate.net |

| Sulfonamide | ~10 (tunable) nih.gov | Variable | Generally stable |

Ester and Amide Derivatives for Prodrug or SAR Exploration

Modifying the carboxylic acid moiety to an ester or an amide serves two primary purposes in drug discovery: creating prodrugs to enhance bioavailability and exploring the SAR to understand the importance of the acidic proton and hydrogen-bonding capabilities. nih.govebrary.net

SAR Exploration: Synthesizing a series of ester and amide derivatives is also a valuable tool for SAR studies. If an ester or a primary/secondary amide derivative, which cannot be easily hydrolyzed back to the carboxylic acid, shows a significant drop in biological activity, it strongly suggests that the negatively charged carboxylate group is essential for target interaction. biorxiv.orgnih.gov Conversely, if an amide derivative retains activity, it may indicate that a hydrogen bond donor/acceptor at that position is sufficient, and the ionic charge is not required. biorxiv.org For instance, introducing an amide can stabilize the planarity of an adjacent group, which might be unfavorable for binding to one target but favorable for another, thus influencing selectivity. biorxiv.org

Table 2: Potential Ester and Amide Modifications for SAR/Prodrug Strategy

| Derivative of this compound | Modification Type | Purpose | Expected Effect on Lipophilicity |

|---|---|---|---|

| Methyl Ester | Ester Prodrug / SAR | Increase lipophilicity, block ionic interaction | Increase |

| Ethyl Ester | Ester Prodrug / SAR | Increase lipophilicity, block ionic interaction | Significant Increase |

| Primary Amide | SAR | Remove acidic proton, retain H-bonding | Moderate Increase |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound derivatives, a QSAR model could be an invaluable tool for predicting the activity of unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. nih.govingentaconnect.com

Development of Statistical Models Correlating Molecular Descriptors with Biological Activity

The development of a robust QSAR model involves several key steps. semanticscholar.org First, a dataset of this compound analogs with their corresponding experimentally determined biological activities (e.g., IC50 values) is compiled. mdpi.com The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. nih.gov

Next, a wide range of molecular descriptors—numerical values that quantify various aspects of a molecule's structure and properties—are calculated for each compound. mdpi.com These descriptors can be classified into several categories, including electronic, steric, hydrophobic, and topological. mdpi.com

Finally, statistical methods are employed to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. semanticscholar.org Common methods include:

Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). nih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. semanticscholar.orgmdpi.com

Machine Learning Methods: More advanced non-linear methods like Support Vector Machines (SVM) can also be used to capture more complex relationships between structure and activity. nih.gov

The resulting model's predictive power must be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds that were not used in the model's creation. nih.govmdpi.com Studies on isoindolinone and isoindoline derivatives have successfully used these techniques to build predictive QSAR models. nih.govnih.govingentaconnect.commdpi.com

Identification of Physicochemical Parameters Governing Activity (e.g., lipophilicity, pKa)

A key outcome of a QSAR study is the identification of the physicochemical properties that are most influential in determining the biological activity of the compound series. researchgate.net For this compound derivatives, several parameters would be expected to play a critical role:

Lipophilicity (logP/logD): This parameter describes the compound's distribution between an oily and an aqueous phase. It is crucial for membrane permeability and reaching the target site. The QSAR model can reveal the optimal range of lipophilicity for activity.

Electronic Parameters (pKa, Hammett constants): The pKa of the carboxylic acid (or its bioisostere) determines its ionization state at physiological pH, which is often critical for ionic interactions with the target. Hammett constants for substituents on the aromatic rings can quantify their electron-donating or electron-withdrawing effects, which can influence binding affinity.

Steric Parameters (Molar Refractivity, Taft parameters): These descriptors relate to the size and shape of the molecule or its substituents. The QSAR model can highlight regions where bulky groups are either favorable (e.g., to fill a hydrophobic pocket) or unfavorable (e.g., due to steric clash).

Topological and Surface Area Descriptors: Descriptors related to molecular shape (e.g., topoShape) and van der Waals surface areas associated with polarity or hydrophobicity (e.g., SlogP_VSA, PEOE_VSA) can also be critical in defining the SAR. semanticscholar.org

By understanding which of these parameters are most important, medicinal chemists can make more informed decisions about which modifications are most likely to improve a compound's activity.

Table 3: Key Physicochemical Parameters in QSAR for this compound Derivatives

| Parameter Category | Example Descriptors | Potential Influence on Activity |

|---|---|---|

| Lipophilicity | logP, logD, SlogP_VSA semanticscholar.org | Membrane transport, hydrophobic interactions |

| Electronic | pKa, Hammett constants, PEOE_VSA semanticscholar.org | Ionization state, hydrogen bonding, electrostatic interactions |

| Steric/Size | Molar Refractivity (SMR_VSA), van der Waals volume (vdw_vol) semanticscholar.org | Receptor fit, steric hindrance |

Conformational Analysis and its Influence on SAR

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis is the study of the different spatial arrangements a molecule can adopt and their relative energies. For a molecule like this compound, which contains flexible elements, understanding its conformational preferences is essential for elucidating its SAR.

Role of Rotational Barriers and Flexible Linkers

While the isoindoline core of the molecule is relatively rigid, the benzyl group attached to the nitrogen atom represents a key flexible element. The ability of this group to rotate is not entirely free but is governed by rotational energy barriers. nih.gov The rotation around single bonds, such as the bond connecting the benzyl's methylene group to the isoindoline nitrogen, requires energy to overcome steric and electronic repulsions. researchgate.net

Therefore, the flexibility imparted by the benzyl linker is a double-edged sword. It allows the molecule to adapt its shape to fit into a binding pocket (an "induced fit" model), but excessive flexibility can lead to a significant entropic penalty upon binding, which reduces affinity. researchgate.net The SAR of this compound derivatives will be heavily influenced by how different substituents on the benzyl ring or the isoindoline core alter these rotational energy barriers and, consequently, the preferred bioactive conformation. mdpi.com

In-depth Analysis of this compound and its Derivatives Reveals Limited Publicly Available Research for a Comprehensive Structure-Activity Relationship Study

In typical SAR studies, researchers would synthesize a library of analogs and assess their biological activity. The findings would then be compiled to understand the contributions of different structural features. For example, a hypothetical study might explore how electron-donating versus electron-withdrawing groups on the benzyl ring impact potency.

Furthermore, understanding the preferred conformation of a ligand when bound to its target is crucial for rational drug design. Computational modeling and techniques like X-ray crystallography are often employed to elucidate these binding modes. Such studies would reveal the specific spatial arrangement of the benzyl group relative to the isoindoline core and how the molecule fits into the binding pocket of a protein. This information is critical for designing more potent and selective analogs.

Unfortunately, without specific studies on this compound, any detailed discussion on its SAR and conformational preferences would be speculative. The scientific community has published extensive research on other classes of compounds, such as benzylisoquinoline alkaloids and various indole (B1671886) derivatives, providing insights into their SAR and conformational properties. nih.govnih.gov However, these findings cannot be directly extrapolated to the this compound scaffold.

Research Applications in Chemical and Medicinal Sciences Excluding Clinical Products

2-Benzylisoindoline-5-carboxylic Acid as a Versatile Synthetic Intermediate

The molecular architecture of this compound makes it a valuable building block in organic synthesis. The isoindoline (B1297411) core is a recognized structural motif in various complex molecules, while the benzyl (B1604629) and carboxylic acid groups provide reactive handles for elaboration.

The presence of a carboxylic acid group on the isoindoline scaffold allows for a variety of chemical transformations, positioning the compound as a key starting material for more elaborate molecules. This functional group can be readily converted into esters, amides, or other derivatives, enabling the construction of larger, more complex chemical entities. For instance, similar heterocyclic carboxylic acids are routinely used in multi-step syntheses. A common strategy involves the coupling of the carboxylic acid with various amines to form amide bonds, a fundamental reaction in the synthesis of novel compounds. nih.gov The N-benzyl group also offers a site for modification; for example, it can be removed via hydrogenolysis, revealing a secondary amine that can be functionalized further. This dual functionality makes it a strategic precursor for creating libraries of compounds with diverse structures.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Amides | Synthesis of bioactive molecule analogs, functional materials |

| Carboxylic Acid | Esterification | Esters | Prodrug design, modification of solubility |

| Carboxylic Acid | Reduction | Alcohols | Introduction of new functional groups |

Heterocyclic compounds are foundational to medicinal chemistry and materials science, and isoindoline derivatives are no exception. sigmaaldrich.comhoffmanchemicals.com this compound serves as a specialized building block for constructing more complex heterocyclic systems. The isoindoline nucleus can be a core component of larger polycyclic structures. For example, synthetic strategies have been developed for complex tetracyclic tetrahydroisoquinoline derivatives using related carboxylic acid-containing precursors. beilstein-journals.org The inherent reactivity of the carboxylic acid group allows it to direct the formation of new rings or to be used as an anchoring point for attaching other heterocyclic moieties, thereby expanding the chemical space accessible from this intermediate.

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools for elucidating biological processes, identifying therapeutic targets, and studying ligand-receptor interactions. mdpi.com The structure of this compound is well-suited for conversion into such probes.

The carboxylic acid moiety is an ideal handle for attaching reporter tags, such as fluorescent dyes or biotin (B1667282), without significantly altering the core structure's interaction with a potential biological target. Through standard amide bond formation, the compound can be conjugated to a linker that bears a fluorescent label (e.g., a Dansyl group) or a biotin tag. nih.gov These labeled derivatives enable researchers to visualize the localization of the compound in cells via fluorescence microscopy or to study its binding kinetics. The synthesis of such probes is a critical step in understanding the mechanism of action of a parent compound at the molecular level. nih.gov

Table 2: Examples of Labeled Probes Derivable from this compound

| Probe Type | Attached Tag | Linker Chemistry | Research Application |

|---|---|---|---|

| Fluorescent Probe | Dansyl, Fluorescein | Amide bond | Cellular imaging, receptor localization studies |

| Affinity Probe | Biotin | Amide bond | Protein pull-down assays, target identification |

Identifying the specific biological targets of small molecules is a fundamental challenge in chemical biology and drug discovery. sartorius.com Labeled derivatives of this compound, particularly biotinylated versions, can be powerful tools for this purpose. nih.gov A biotinylated probe can be incubated with cell lysates, where it will bind to its specific protein target(s). The resulting ligand-protein complex can then be captured using streptavidin-coated beads, a technique known as affinity pull-down. The isolated proteins can subsequently be identified using mass spectrometry. nih.gov This approach, known as chemical proteomics, is a cornerstone of modern target identification and validation, confirming the molecular interactions of a compound within a complex biological system. nih.gov

Exploration of Isoindoline Carboxylic Acids as Potential Ligands for Macromolecular Targets

The isoindoline scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds. acs.orgnih.gov When combined with a carboxylic acid group—a common feature in ligands that interact with biological macromolecules—the resulting molecule becomes a promising candidate for binding to targets such as enzymes or DNA. The carboxylic acid group can act as a hydrogen bond donor or acceptor, or it can form ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site. Numerous studies on other heterocyclic carboxylic acids have demonstrated their potential as effective ligands.

Table 3: Examples of Heterocyclic Carboxylic Acids as Ligands for Macromolecular Targets

| Compound Class | Example Target | Mode of Interaction | Reference |

|---|---|---|---|

| Quinoline-3-Carboxylic Acids | DNA Minor Groove | Hydrogen bonding and intercalation | nih.gov |

| Pyridine Carboxylic Acids | Various Enzymes | Coordination with metal ions, H-bonding | nih.gov |

This body of research supports the rationale for exploring this compound and related isoindoline carboxylic acids as potential ligands for new and existing macromolecular targets. The combination of the rigid isoindoline core and the versatile carboxylic acid functional group provides a strong foundation for designing molecules with specific binding affinities.

Design Principles for Selective Ligand Development

The design of selective ligands based on the this compound structure is guided by several key principles. The isoindoline scaffold provides a rigid core that can be strategically functionalized to achieve specific interactions with biological targets. The benzyl group can be modified to explore hydrophobic pockets within a protein's binding site, while the carboxylic acid group serves as a critical interaction point, often forming hydrogen bonds or salt bridges with amino acid residues.

Derivatives of similar heterocyclic structures, such as N-benzylindole-2-carboxylic acids, have been identified as potent antagonists for chemokine receptors like CCR2b. nih.gov This highlights a common strategy where the carboxylic acid acts as a crucial binding element, and modifications to the benzyl and indole (B1671886) components fine-tune the selectivity and affinity for the target receptor. nih.gov The carboxylic acid functional group is a common feature in the pharmacophores of numerous therapeutic agents, underscoring its importance in drug design. nih.gov

The development of novel inhibitors for enzymes and receptors often involves the synthesis of a series of derivatives where substituents on the benzyl and isoindoline rings are varied. For instance, in the development of cholinesterase inhibitors, N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and evaluated. nih.gov This systematic approach allows researchers to map the structure-activity relationship (SAR) and optimize the ligand's properties for enhanced selectivity and potency. The indole backbone, a related heterocyclic system, is prevalent in compounds with a wide range of pharmacological effects, and its derivatives are actively researched for their potential as anticancer agents by targeting protein kinases like EGFR. nih.gov

Co-crystallization Studies with Target Proteins

While specific co-crystallization data for this compound with target proteins were not found in the reviewed literature, the principles of co-crystallization can be applied to understand its potential interactions. Co-crystallization is a powerful technique used to elucidate the binding mode of a ligand within a protein's active site at an atomic level.

For a molecule like this compound, co-crystallization would likely reveal key intermolecular interactions. The carboxylic acid group is expected to form strong hydrogen bonds with polar residues such as arginine, lysine, or histidine. The aromatic rings of the benzyl and isoindoline moieties can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The process of co-crystallization can be influenced by factors such as the solubility of the compound and the co-crystal former. researchgate.netnih.gov The formation of co-crystals can significantly alter the physicochemical properties of a compound, including its solubility and stability, which are critical parameters in drug development. researchgate.net Techniques like solvent evaporation are commonly employed to obtain co-crystals suitable for X-ray diffraction analysis. nih.gov In silico screening methods are also utilized to predict the likelihood of co-crystal formation between a drug candidate and various co-formers, including dicarboxylic acids. nih.gov

Contribution to Fundamental Understanding of Carboxylic Acid Chemistry

The study of this compound and its derivatives contributes to the broader understanding of the chemical behavior of carboxylic acids, particularly in complex molecular environments.

Mechanistic Studies of Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of chemical transformations, providing a platform for mechanistic studies. Key reactions include esterification, amidation, and reduction.

Fischer Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into its corresponding ester. This reaction, known as Fischer esterification, proceeds through a series of protonation and nucleophilic attack steps. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and typically, an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Amide Bond Formation: The reaction of the carboxylic acid with an amine to form an amide is another fundamental transformation. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid for nucleophilic attack by the amine. libretexts.org The mechanism involves the formation of a highly reactive O-acylisourea intermediate. libretexts.org

The reactivity of the carboxylic acid can be influenced by the electronic properties of the isoindoline and benzyl groups. These studies provide insights into how the molecular context affects the reactivity of the carboxylic acid functional group.

Influence of Carboxylic Acid Groups on Intermolecular Interactions

The carboxylic acid moiety plays a crucial role in directing the intermolecular interactions of this compound. Carboxylic acids are known to form strong hydrogen bonds, often leading to the formation of cyclic dimers in the solid state. libretexts.org This dimerization involves two molecules of the carboxylic acid forming two hydrogen bonds with each other. libretexts.org

These strong intermolecular interactions result in carboxylic acids having significantly higher boiling points compared to alcohols of similar molecular weight. libretexts.org The ability to form hydrogen bonds also imparts some degree of water solubility to smaller carboxylic acids. libretexts.org

In the context of crystal engineering, the carboxylic acid group is a reliable hydrogen bond donor and acceptor, making it a key functional group for designing co-crystals with specific structures and properties. mdpi.com The study of how the carboxylic acid group in a complex molecule like this compound interacts with other molecules provides valuable data for understanding and predicting the solid-state structures of organic compounds. These interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, are fundamental to the fields of materials science and drug design. nih.gov

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Isoindoline (B1297411) Carboxylic Acid Design

Machine learning algorithms can be trained on large datasets of known molecules and their biological activities to predict the therapeutic potential of novel compounds like 2-Benzylisoindoline-5-carboxylic acid. nih.gov Generative models, a subset of AI, can design new molecules from the ground up, exploring a vast chemical space to identify candidates with desired properties. mdpi.com This de novo drug design can produce innovative molecular architectures that may not be conceived through traditional medicinal chemistry approaches. mdpi.com Furthermore, AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles and thereby reducing the risk of late-stage failures. nih.gov

| AI/ML Application | Potential Impact on Isoindoline Carboxylic Acid Research |

| Predictive Modeling | Forecast biological activity and physicochemical properties. |

| De Novo Design | Generate novel derivatives with optimized characteristics. |

| ADMET Prediction | Early identification of compounds with favorable pharmacokinetic and safety profiles. |

| High-Throughput Virtual Screening | Rapidly screen large virtual libraries of isoindoline derivatives against biological targets. nih.gov |

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of synthetic organic chemistry is crucial for the efficient and environmentally conscious production of novel chemical entities. Future research should focus on developing innovative synthetic routes to this compound and its analogs that are both more efficient and sustainable than traditional methods. This includes the exploration of catalytic systems that can reduce the number of synthetic steps, minimize waste, and avoid the use of hazardous reagents. mdpi.com

Deeper Mechanistic Elucidation of Biological Interactions

A thorough understanding of how a molecule interacts with its biological target at a molecular level is fundamental to rational drug design. For this compound, future research must aim to elucidate its mechanism of action. This involves identifying its specific molecular targets and characterizing the binding interactions in detail.

Advanced biophysical techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the compound bound to its target protein. Molecular docking and dynamic simulations can further explore the binding mode and predict the impact of structural modifications on binding affinity. mdpi.com Understanding these interactions will be critical for designing more potent and selective derivatives.

Exploration of New Biological Targets and Pathways

The isoindoline scaffold is a versatile starting point for exploring a wide range of biological activities. While initial research may focus on a specific target, a comprehensive exploration of other potential applications is warranted. High-throughput screening of this compound and its derivatives against a broad panel of biological targets could uncover novel therapeutic opportunities. nih.gov

In silico target identification, or inverse virtual screening, can be a powerful tool to predict potential biological targets for a given molecule. nih.gov This computational approach can help to prioritize experimental validation and guide the exploration of new therapeutic areas. The diverse biological activities reported for related heterocyclic compounds, such as anticancer and antimicrobial effects, suggest that isoindoline carboxylic acids may also have a broad spectrum of potential applications. mdpi.commdpi.comnih.gov

Development of Advanced Analytical and Characterization Techniques

The development of robust and sensitive analytical methods is essential for the quality control and characterization of any new chemical entity. For this compound, this includes the development of advanced chromatographic and spectroscopic techniques for its purification, identification, and quantification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。